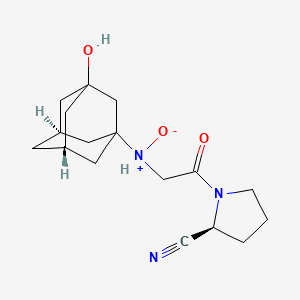

Vildagliptin N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H25N3O3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(5S,7R)-N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-3-hydroxyadamantan-1-amine oxide |

InChI |

InChI=1S/C17H25N3O3/c18-9-14-2-1-3-19(14)15(21)10-20(23)16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,20,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |

InChI Key |

ZOFMUZJZEAOKOY-HHUWHTLVSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C[NH+](C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)[O-])C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)C[NH+](C23CC4CC(C2)CC(C4)(C3)O)[O-])C#N |

Origin of Product |

United States |

Foundational & Exploratory

Vildagliptin N-oxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral antihyperglycemic agent that enhances the body's natural ability to control high blood sugar by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). Vildagliptin N-oxide is a metabolite of Vildagliptin, formed through oxidation. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, metabolic pathway, and available toxicological information for this compound. The information presented herein is intended to support research, drug development, and analytical activities related to Vildagliptin and its metabolites.

Chemical Structure and Properties

This compound is characterized by the addition of an oxygen atom to the nitrogen of the adamantyl group of the parent molecule, Vildagliptin.

Chemical Structure:

-

IUPAC Name: (2S)-1-[2-[--INVALID-LINK--amino]acetyl]pyrrolidine-2-carbonitrile[1]

-

SMILES: C1C--INVALID-LINK--CC(C4)(C3)O)[O-]">C@HC#N[1]

Physicochemical Properties:

| Property | This compound | Vildagliptin (for comparison) | Source |

| Molecular Formula | C17H25N3O3 | C17H25N3O2 | [1] |

| Molecular Weight | 319.41 g/mol | 303.406 g·mol−1 | [2][3] |

| Appearance | Pale yellow hygroscopic solid | White to off-white crystalline powder | [4] |

| Melting Point | Data not available | 148-152 °C | |

| Boiling Point | Data not available | Predicted: 531.3±50.0 °C | |

| Solubility | Soluble in Acetonitrile | Freely soluble in water | [3][4] |

| pKa | Data not available | Predicted: 9.03 (strongest basic) |

Metabolic Pathway

Vildagliptin undergoes extensive metabolism in humans, with the N-oxide being one of the identified metabolites. The metabolism of Vildagliptin is noteworthy in that it is not primarily mediated by the cytochrome P450 (CYP) enzyme system. This characteristic reduces the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP enzymes.[5][6]

The formation of this compound is an oxidation reaction. While the specific enzymes responsible for this transformation have not been definitively identified in the available literature, it is plausible that flavin-containing monooxygenases (FMOs) could play a role. FMOs are a family of enzymes known to catalyze the N-oxidation of various xenobiotics.[7][8]

The major metabolic pathways of vildagliptin in humans are illustrated in the diagram below.

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis and analysis of this compound are not widely published. However, based on available literature, the following methodologies can be adapted.

Synthesis of this compound

A general method for the preparation of vildagliptin oxidation impurities has been described in a patent, which can be adapted for the synthesis of the N-oxide.[9] This process involves the oxidation of Vildagliptin in the presence of a suitable oxidizing agent.

Workflow for Synthesis:

References

- 1. This compound | C17H25N3O3 | CID 145708663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|BLD Pharm [bldpharm.com]

- 3. Vildagliptin - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 8. CN104016895A - Preparation method of vildagliptin oxidization impurities - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

Synthesis and Characterization of Vildagliptin N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. The formation of impurities and degradation products during the synthesis, storage, and metabolism of Vildagliptin is a critical aspect of pharmaceutical development and quality control. Vildagliptin N-oxide is a known oxidation product of Vildagliptin. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, drawing from available scientific literature and patent documentation. It includes a proposed synthesis protocol, detailed characterization methodologies, and relevant data presented in a structured format to aid researchers in its identification and analysis.

Introduction

This compound is a potential impurity and metabolite of Vildagliptin, formed by the oxidation of the tertiary amine group in the adamantane moiety. The presence of such impurities, even in trace amounts, can have implications for the safety and efficacy of the drug product. Therefore, the ability to synthesize, isolate, and characterize this compound is essential for analytical method development, impurity profiling, and forced degradation studies as mandated by regulatory agencies.

Synthesis of this compound

The synthesis of this compound typically involves the direct oxidation of Vildagliptin. A general method has been described in patent literature, which utilizes a suitable oxidizing agent.

Proposed Experimental Protocol

This protocol is based on a method described in patent CN104016895A and general principles of N-oxidation of tertiary amines.

Materials:

-

Vildagliptin

-

Hydrogen peroxide (30% solution)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Vildagliptin (1.0 g) in dichloromethane (20 mL).

-

Oxidation: To the stirred solution, add hydrogen peroxide (2.0 mL of a 30% solution).

-

Reaction Monitoring: Heat the reaction mixture to 35°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v). The reaction is typically complete within 8-30 hours.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to yield a crude product, which may appear as a light blue oily liquid.[1]

-

Purification: Purify the crude product by column chromatography on silica gel. The column can be eluted with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the polarity with methanol).[1]

-

Isolation and Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white solid.[1] The expected yield is approximately 0.6 g.[1]

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. Standard analytical techniques are employed for this purpose. While comprehensive public data is limited, the following sections outline the expected results and methodologies. Commercial suppliers of this compound as a reference standard typically provide a certificate of analysis with detailed characterization data.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅N₃O₃ | PubChem[3] |

| Molecular Weight | 319.4 g/mol | PubChem[3] |

| IUPAC Name | (5S,7R)-N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-3-hydroxyadamantan-1-amine oxide | PubChem[3] |

| Appearance | Expected to be a white to off-white solid | General |

Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic shifts for the protons on the adamantane and pyrrolidine rings. Protons adjacent to the N-oxide group will likely experience a downfield shift compared to Vildagliptin. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the 17 carbon atoms in the molecule. Carbons bonded to the N-oxide nitrogen are expected to be shifted. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 320.2. A reported experimental value is m/z 321.5, likely corresponding to the protonated molecule.[1] Fragmentation patterns would involve losses of water and parts of the adamantane and pyrrolidine moieties. |

| Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, the C=O stretch of the amide, and a characteristic N-O stretching vibration. |

| High-Performance Liquid Chromatography (HPLC) | Under reversed-phase HPLC conditions, this compound is expected to be more polar than Vildagliptin and thus have a shorter retention time. The exact retention time will depend on the specific method (column, mobile phase, flow rate, etc.). It is identified as a potential degradant in forced degradation studies.[4] |

Experimental Workflows and Logical Relationships

The synthesis and characterization of this compound follow a logical progression from the starting material to the final, well-characterized compound.

Caption: Workflow for the synthesis and characterization of this compound.

The formation of this compound is a key consideration in the stability testing of Vildagliptin.

References

Vildagliptin N-oxide: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Examination of a Key Vildagliptin Impurity, from Synthesis and Analytical Detection to its Potential Biological Impact

Introduction

Vildagliptin is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, widely prescribed for the management of type 2 diabetes mellitus. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. One such impurity of interest is Vildagliptin N-oxide. This technical guide provides a comprehensive overview of this compound, including its formation, analytical quantification, and the current understanding of its biological significance. This document is intended for researchers, scientists, and drug development professionals involved in the pharmaceutical analysis and quality control of Vildagliptin.

Formation and Synthesis of this compound

This compound (Chemical Formula: C17H25N3O3, Molecular Weight: 319.4 g/mol ) is a degradation product of Vildagliptin, primarily formed under oxidative stress conditions. Forced degradation studies have demonstrated that Vildagliptin is susceptible to degradation in the presence of oxidizing agents, leading to the formation of the N-oxide derivative.

A potential synthetic route for the preparation of this compound, as described in patent literature, involves the reaction of Vildagliptin with an oxidizing agent such as hydrogen peroxide in a suitable solvent like dichloromethane. This process can be utilized to generate a reference standard of the impurity, which is essential for the development and validation of analytical methods.

Analytical Methodologies for Quantification

The accurate quantification of this compound is crucial for ensuring that its levels in the final drug product are within acceptable limits. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the analysis of Vildagliptin and its impurities.

Table 1: Representative HPLC Method Parameters for Vildagliptin Impurity Profiling

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Ammonium dihydrogen orthophosphate and octane sulfonic acid sodium salt buffer (pH 4) |

| Mobile Phase B | Methanol and buffer (95:5 v/v) |

| Elution | Gradient |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: The above parameters are illustrative and may require optimization for the specific quantification of this compound. Method validation should be performed in accordance with ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study to Generate this compound

Objective: To induce the formation of this compound for identification and analytical method development.

Materials:

-

Vildagliptin active pharmaceutical ingredient (API)

-

Hydrogen peroxide (30%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Oxidative Degradation: Dissolve a known amount of Vildagliptin in methanol and add hydrogen peroxide to a final concentration of 3%. Stir the solution at room temperature and monitor the reaction by HPLC at regular intervals.

-

Acidic and Basic Hydrolysis: Prepare solutions of Vildagliptin in 0.1 N HCl and 0.1 N NaOH. Heat the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation.

-

Thermal Degradation: Store a solid sample of Vildagliptin in a temperature-controlled oven (e.g., 80°C) and analyze for degradation products over time.

-

Photolytic Degradation: Expose a solution of Vildagliptin to UV light and monitor for degradation.

-

Analysis: Analyze the stressed samples using a suitable HPLC-UV or HPLC-MS method to identify and quantify the degradation products, including this compound.

Protocol 2: Quantification of this compound in a Drug Substance Sample

Objective: To determine the concentration of this compound in a sample of Vildagliptin API.

Materials:

-

Vildagliptin drug substance sample

-

This compound reference standard

-

HPLC system with a validated method (as per Table 1 or an optimized equivalent)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Mobile phase and diluent

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a known amount of the Vildagliptin drug substance sample and dissolve it in the diluent to a known concentration.

-

Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve. Calculate the percentage of this compound in the drug substance sample.

Regulatory Landscape and Acceptance Criteria

Currently, there are no specific limits for this compound explicitly stated in the major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or the Indian Pharmacopoeia (IP). However, the general principles of impurity control as outlined in the ICH guidelines (Q3A/B) apply. The identification and qualification thresholds for degradation products are typically based on the maximum daily dose of the drug. For Vildagliptin, with a maximum daily dose of 100 mg, the identification threshold for a degradation product would generally be 0.10% and the qualification threshold would be 0.15%. Any impurity exceeding the qualification threshold would require toxicological evaluation.

Biological Significance and Signaling Pathways

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, in turn, stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control.

Caption: Vildagliptin's mechanism of action and the position of this compound.

The pharmacological activity and toxicological profile of this compound are not extensively studied. However, some in vitro studies on other Vildagliptin impurities have shown potential for cytotoxicity and the generation of free radicals. While these studies did not specifically include the N-oxide, they highlight the importance of controlling all impurities to minimize any potential adverse effects. The impact of this compound on the DPP-4 enzyme or other biological targets remains an area for further investigation.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound as an impurity in a Vildagliptin drug substance or product.

Caption: A typical workflow for the analysis of this compound impurity.

Conclusion

This compound is a known degradation impurity of Vildagliptin, formed primarily under oxidative conditions. While specific regulatory limits for this impurity are not yet established in major pharmacopoeias, its control is essential to ensure the quality, safety, and efficacy of Vildagliptin-containing drug products. The development and validation of robust analytical methods, such as HPLC, are critical for the accurate quantification of this compound. Further research into the pharmacological and toxicological profile of this impurity is warranted to fully understand its potential impact. This technical guide provides a foundational understanding for drug development professionals to address the challenges associated with the control of this compound.

Formation of Vildagliptin N-oxide and Other Degradants Under Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of Vildagliptin under oxidative stress, with a particular focus on the formation of Vildagliptin N-oxide and other degradation products. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation in the presence of oxidizing agents, a critical consideration in its formulation, storage, and in vivo metabolism. This document summarizes quantitative data from forced degradation studies, details experimental protocols for inducing and analyzing oxidative degradation, and presents visual representations of the degradation pathways and relevant biological signaling cascades.

Introduction

Vildagliptin is an oral anti-diabetic drug used in the management of type 2 diabetes mellitus. Its chemical structure, (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile, contains functional groups susceptible to oxidative modification. Understanding the degradation profile of Vildagliptin under oxidative stress is crucial for ensuring drug product quality, safety, and efficacy. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to identify potential degradation products that could form under various environmental conditions.

Oxidative Degradation of Vildagliptin

Forced degradation studies have demonstrated that Vildagliptin is labile to oxidative conditions, primarily when exposed to hydrogen peroxide (H₂O₂). These studies have led to the identification of several degradation products, indicating that multiple reaction pathways occur.

Identified Oxidative Degradation Products

Several research groups have characterized the degradants of Vildagliptin formed under oxidative stress using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS). The primary identified products are summarized in the table below. While "this compound" is a known related substance and available as a reference standard, its direct, unambiguous identification and quantification in published forced degradation studies are not as prominently reported as other degradants. However, its formation is chemically plausible.

Table 1: Summary of Vildagliptin Oxidative Degradation Products

| Degradation Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Notes |

| This compound | C₁₇H₂₅N₃O₃ | 319.4 | 320.4 | Plausible N-oxidation product at the adamantyl amine nitrogen. |

| 1-{[(3-hydroxytricyclo[3.3.1.1³,⁷]decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide | C₁₇H₂₇N₃O₃ | 321.42 | 322.0 | Formed via hydrolysis of the cyano group to an amide; observed under oxidative, acidic, and basic conditions[1]. |

| N-hydroxy-N-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)glycinate | C₁₂H₁₉NO₄ | 241.28 | 241.1 | Identified as a significant degradation product under oxidative conditions[2]. |

| (1S,3R,5R,7S)-3-(hydroxyamino)adamantan-1-ol | C₁₀H₁₇NO₂ | 183.25 | 183.1 | Another key degradant identified in oxidative stress studies[2]. |

Quantitative Analysis of Vildagliptin Degradation

The extent of Vildagliptin degradation is dependent on the concentration of the oxidizing agent, temperature, and duration of exposure. The kinetics of this degradation generally follow a pseudo-first-order model.

Table 2: Quantitative Data from Vildagliptin Forced Degradation Studies under Oxidative Stress

| Oxidative Stress Condition | Duration | Temperature | % Vildagliptin Degradation | Reference |

| 3% H₂O₂ | 180 min | Room Temperature | 87.04% | [3] |

| 3% H₂O₂ | 60 min | 70°C | 100% | [3] |

| 3% H₂O₂ | 3 hours | Room Temperature | Not specified, but 5 major degradants detected | [4] |

| 3% H₂O₂ | 1 hour | Room Temperature | Not specified, yield of N-hydroxy-N-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)glycinate was 29.2% | |

| 3% H₂O₂ | 7 hours | Room Temperature | Not specified, yield of N-hydroxy-N-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)glycinate increased to 39.5% |

Experimental Protocols

This section outlines a typical experimental workflow for the investigation of Vildagliptin degradation under oxidative stress.

Forced Degradation Procedure

-

Sample Preparation : Dissolve a precisely weighed amount of Vildagliptin raw material in a suitable organic solvent, such as methanol, to create a stock solution.

-

Stress Application :

-

To a portion of the Vildagliptin stock solution, add a solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂).

-

The reaction mixture is then maintained at a specific temperature (e.g., room temperature or elevated temperatures like 60-80°C) for a defined period (e.g., 1 to 24 hours).

-

Parallel control samples (Vildagliptin solution without H₂O₂) should be prepared and subjected to the same conditions.

-

-

Neutralization/Quenching (if necessary) : After the stress period, the reaction may be stopped by dilution with the mobile phase or by adding a quenching agent if required.

-

Final Dilution : Dilute the stressed and control samples to a suitable final concentration for analysis (e.g., 1.0 mg/mL).

A generalized workflow for this process is depicted below.

Analytical Method: RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation and quantification of Vildagliptin and its degradation products.

Table 3: Typical RP-HPLC Method Parameters

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate, pH 7.5) and an organic modifier (e.g., methanol or acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | UV at 208 nm |

| Injection Volume | 100 µL |

Formation Pathways of Oxidative Degradants

Under oxidative stress induced by agents like H₂O₂, Vildagliptin can undergo several transformations. The secondary amine in the glycinyl moiety is a likely site for oxidation.

The formation of This compound likely proceeds through the direct oxidation of the secondary amine nitrogen atom attached to the adamantane ring. This is a common metabolic and degradation pathway for secondary and tertiary amines. Concurrently, the nitrile (cyano) group can undergo hydrolysis to form a carboxamide, a reaction that can be facilitated under oxidative conditions. Further oxidation and potential fragmentation of the molecule can lead to the formation of smaller degradants like N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol[2].

Relevant Signaling Pathways in Oxidative Stress and Drug Metabolism

While Vildagliptin metabolism is not primarily mediated by the cytochrome P450 (CYP) system, understanding the cellular response to oxidative stress provides a broader context for drug stability and potential interactions. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can activate several intracellular signaling pathways.

An increase in intracellular ROS can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, which can ultimately lead to cellular responses like inflammation and apoptosis. Simultaneously, cells possess defense mechanisms against oxidative stress. The Keap1-Nrf2 pathway is a primary regulator of the antioxidant response. Under oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of antioxidant genes.

Conclusion

Vildagliptin is susceptible to degradation under oxidative stress, leading to the formation of several products, including the plausible this compound and other more frequently reported degradants arising from hydrolysis and further oxidation. The extent of degradation is influenced by the specific reaction conditions. A thorough understanding of these degradation pathways and the development of robust analytical methods are essential for ensuring the quality, stability, and safety of Vildagliptin-containing pharmaceutical products. The information presented in this guide serves as a comprehensive resource for professionals involved in the research and development of Vildagliptin and other pharmaceutical compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Semantic Scholar [semanticscholar.org]

In Vitro Metabolism of Vildagliptin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-diabetic agent used in the management of type 2 diabetes mellitus. Understanding the metabolic fate of vildagliptin is crucial for characterizing its pharmacokinetic profile and assessing its potential for drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro metabolism of vildagliptin, with a specific focus on the potential formation of its N-oxide metabolite. While N-oxidation is a common metabolic pathway for many xenobiotics, detailed in vitro studies specifically characterizing this pathway for vildagliptin are not extensively available in the public domain. This guide summarizes the current knowledge on vildagliptin's overall metabolism and discusses the indirect evidence related to its oxidative pathways.

Core Metabolic Pathways of Vildagliptin

The primary route of vildagliptin metabolism is not oxidative, but rather hydrolytic. The main metabolic pathway involves the hydrolysis of the cyano group to form a pharmacologically inactive carboxylic acid metabolite, designated as M20.7.[1] This reaction is not mediated by the cytochrome P450 (CYP) enzyme system.[1] In addition to this major pathway, several minor metabolic routes have been identified, including amide bond hydrolysis and glucuronidation.[1]

Evidence for Oxidative Metabolism

While hydrolysis is the dominant metabolic pathway, there is evidence suggesting that oxidative metabolism of vildagliptin does occur, albeit as a minor route. Studies have identified metabolites resulting from oxidation on the pyrrolidine moiety of the vildagliptin molecule.[1] The formation of an N-oxide metabolite falls under this category of oxidative transformation. The availability of a commercial reference standard for "Vildagliptin N-Oxide" further suggests that this metabolite is a known compound, likely identified as an impurity or a minor metabolite in preclinical or clinical studies.

However, a thorough review of the scientific literature reveals a lack of specific studies detailing the in vitro enzymatic formation of this compound. Consequently, quantitative data such as the Michaelis-Menten constants (Km and Vmax) for its formation and the specific enzyme isoforms (e.g., Flavin-containing monooxygenases (FMOs) or specific CYPs) responsible for this biotransformation are not publicly available.

Experimental Protocols

Given the absence of specific published studies on the in vitro N-oxidation of vildagliptin, this section outlines a general experimental protocol that could be adapted to investigate this metabolic pathway. This protocol is based on standard in vitro drug metabolism methodologies.

Objective: To investigate the in vitro formation of this compound in human liver microsomes and identify the enzymes involved.

Materials:

-

Vildagliptin

-

This compound reference standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, etc.)

-

Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

LC-MS/MS system

Methodology:

-

Incubation:

-

Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein).

-

Add vildagliptin at various concentrations (e.g., 1-100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

-

Sample Processing:

-

Centrifuge the quenched incubation mixtures to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Method:

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of vildagliptin and this compound.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize mass spectrometry parameters for the detection of parent drug and metabolite.

-

-

Enzyme Phenotyping:

-

To identify the responsible enzymes, perform incubations with specific recombinant human CYP and FMO isoforms.

-

Alternatively, use chemical inhibitors of specific enzyme families in incubations with HLMs.

-

Data Analysis:

-

Calculate the rate of N-oxide formation at each vildagliptin concentration.

-

If sufficient data is obtained, determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Visualization of Metabolic Pathways and Workflows

Vildagliptin Metabolism Overview

References

Vildagliptin N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin N-oxide is a metabolite of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As a metabolite, understanding the physicochemical properties of this compound is crucial for a comprehensive assessment of the parent drug's metabolic profile, safety, and analytical characterization. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, including its synthesis, stability, and analytical methodologies. It is important to note that while extensive data is available for the parent compound, Vildagliptin, specific experimental data for this compound is limited in publicly accessible literature. This guide compiles the available information and provides general experimental frameworks where specific protocols for the N-oxide are not available.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are computed and not experimentally determined, as specific studies on the isolated N-oxide are scarce.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₅N₃O₃ | PubChem[1] |

| Molecular Weight | 319.4 g/mol | PubChem[1] |

| IUPAC Name | (2S)-1-({--INVALID-LINK--amino}acetyl)pyrrolidine-2-carbonitrile | PubChem[1] |

| Physical Appearance | Pale yellow hygroscopic solid | Not explicitly cited |

| XLogP3 (Computed) | 0.8 | PubChem[1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

General Experimental Protocol for N-oxidation:

-

Dissolution: Dissolve Vildagliptin in a suitable organic solvent such as dichloromethane or chloroform.

-

Oxidation: Add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a controlled temperature, often at 0°C to room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the N-oxide.

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent. This can often be achieved by adding a reducing agent like sodium thiosulfate or sodium sulfite.

-

Extraction and Purification: The reaction mixture is then typically washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified using column chromatography on silica gel to isolate the this compound.

Stability Profile

Specific stability studies on isolated this compound are not extensively reported. However, information can be inferred from the forced degradation studies of Vildagliptin, where oxidative stress conditions lead to the formation of various degradation products. Vildagliptin itself is found to be susceptible to degradation under acidic, basic, and oxidative conditions.[2][3] The N-oxide, being an oxidation product, would likely exhibit its own unique stability profile, but it is expected to be sensitive to reducing agents.

General Protocol for Forced Degradation Studies:

Forced degradation studies are essential to establish the intrinsic stability of a drug substance. A general protocol to assess the stability of this compound would involve subjecting a solution of the compound to the following conditions as per ICH guidelines:

-

Acidic Conditions: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Conditions: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Conditions: 3% H₂O₂ at room temperature for a defined period.

-

Thermal Conditions: Heating the solid substance at a specified temperature (e.g., 80°C) for a defined period.

-

Photolytic Conditions: Exposing the solid substance or its solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

Samples would be analyzed at various time points by a stability-indicating HPLC method to determine the extent of degradation.

Analytical Characterization

The analysis of Vildagliptin and its impurities, including potential N-oxides, is predominantly carried out using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Vildagliptin and Related Substances:

While a specific validated method for this compound is not detailed, a general HPLC method for Vildagliptin and its impurities can be adapted.

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where Vildagliptin and its N-oxide show significant absorbance (e.g., around 210 nm).

-

Temperature: The column is usually maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

UPLC-MS/MS for Identification and Quantification:

For the definitive identification and sensitive quantification of this compound, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique provides high resolution and specificity, allowing for the separation of closely related compounds and their unambiguous identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Metabolic Pathway

Vildagliptin undergoes several metabolic transformations in the body. The formation of this compound is a minor metabolic pathway resulting from the oxidation of the tertiary amine group in the adamantyl moiety.

Vildagliptin N-oxidation pathway.

Experimental Workflow for Analysis

The following diagram illustrates a general workflow for the analysis of this compound in a sample.

General workflow for the analysis of this compound.

Conclusion

This compound is a relevant metabolite in the overall disposition of Vildagliptin. While a complete physicochemical profile based on experimental data is not yet publicly available, this guide provides a summary of the current knowledge and outlines general methodologies for its synthesis, stability testing, and analysis. Further research is warranted to fully characterize this metabolite, which will contribute to a more comprehensive understanding of Vildagliptin's pharmacology and safety. Researchers in drug development and analytical sciences are encouraged to utilize the provided frameworks as a starting point for their investigations into this compound.

References

- 1. This compound | C17H25N3O3 | CID 145708663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

Vildagliptin N-oxide Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Vildagliptin N-oxide reference standard, including its commercial availability, detailed experimental protocols for its characterization, and relevant biological pathway information. This compound is a key metabolite of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As a potential impurity and metabolite, a well-characterized reference standard is crucial for accurate analytical method development, validation, and routine quality control of Vildagliptin drug substances and products.

Commercial Availability

This compound reference standards are available from several specialized chemical suppliers. These standards are typically supplied with a Certificate of Analysis (CoA) and a comprehensive data package to confirm their identity, purity, and potency.

| Supplier | Typical Data Provided |

| Cleanchem | Certificate of Analysis (CoA), comprehensive characterization data.[1] |

| Pharmaffiliates | Chemical name, CAS Number (if available), molecular formula, molecular weight.[2] |

| SynThink | CoA, ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), Thermogravimetric Analysis (TGA).[3] |

| Veeprho | Parent drug information, IUPAC name. |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and comprehensive characterization of a this compound reference standard.

Synthesis and Purification

A plausible laboratory-scale synthesis of this compound can be achieved through the controlled oxidation of Vildagliptin. The following protocol is adapted from general procedures for the preparation of N-oxide metabolites and impurities.[1]

Synthesis Procedure:

-

Dissolution: Dissolve Vildagliptin (1.0 g) in a suitable organic solvent such as methanol or a mixture of water and an organic solvent.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid), to the solution in a stoichiometric amount. The reaction temperature should be maintained between 0 and 100 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can range from a few hours to several days.

-

Work-up: Upon completion, quench any excess oxidizing agent. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel to isolate the desired product from unreacted starting material and by-products.

Characterization of the Reference Standard

To qualify as a reference standard, this compound must be thoroughly characterized to confirm its identity, purity, and potency. The following analytical techniques are essential for this purpose.

2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is crucial for determining the purity of the this compound reference standard and for separating it from Vildagliptin and other potential impurities.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 4.9) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

2.2.2. Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Expected [M+H]⁺ | m/z 320.19 |

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) |

| Analysis | Chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC) to confirm the connectivity of atoms. |

2.2.4. Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy provides information about the functional groups present in the molecule.

| Parameter | Condition |

| Technique | Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet |

| Expected Bands | N-O stretching, C=O (amide), C≡N (nitrile), O-H (hydroxyl) |

2.2.5. Water Content by Karl Fischer Titration

The water content of the reference standard is determined to allow for the calculation of potency on an anhydrous basis.

2.2.6. Residual Solvents by Gas Chromatography (GC)

GC is used to quantify any residual solvents from the synthesis and purification process.

2.2.7. Potency Assignment

The potency of the reference standard is typically determined by mass balance, taking into account the purity from HPLC, water content, residual solvent content, and non-volatile residue content.

Signaling Pathway and Quality Control Workflow

Vildagliptin Signaling Pathway

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, Vildagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control.

Quality Control Workflow for a Reference Standard

The establishment of a new reference standard lot involves a rigorous quality control workflow to ensure its suitability for its intended use. This workflow encompasses the synthesis, purification, comprehensive characterization, and ongoing monitoring of the standard.

References

Forced Degradation Pathway of Vildagliptin: A Technical Guide to N-Oxide Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the forced degradation pathway of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, with a specific focus on the formation of its N-oxide derivative. Understanding the degradation profile of active pharmaceutical ingredients (APIs) like Vildagliptin under various stress conditions is a critical component of drug development, ensuring the safety, efficacy, and stability of the final drug product. This document provides a comprehensive overview of the experimental methodologies, quantitative analysis of degradation products, and a proposed pathway for N-oxide formation.

Introduction to Vildagliptin and its Stability

Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]pyrrolidine-2-carbonitrile, is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[1] Its mechanism of action involves the inhibition of DPP-4, which in turn increases the levels of incretin hormones, leading to improved glycemic control.[1][2] The stability of the Vildagliptin molecule is a key consideration in its formulation and storage. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products that may arise under various environmental conditions.[3][4]

Forced Degradation Studies of Vildagliptin

Forced degradation studies on Vildagliptin have been conducted under a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[3][4]

Summary of Degradation Behavior

Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[3][5] Under oxidative stress, Vildagliptin yields several degradation products.[3] One of the key degradation pathways involves the oxidation of the tertiary amine in the pyrrolidine ring, leading to the formation of Vildagliptin N-oxide.

Quantitative Data on Vildagliptin Degradation

The following table summarizes the quantitative data on the degradation of Vildagliptin under various stress conditions as reported in the literature.

| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | % Degradation of Vildagliptin | Reference |

| Acidic Hydrolysis | 1N HCl | 2 hours | 60°C | 7.69% | [6] |

| 1.0 M HCl | 9 hours | 80°C | Significant degradation | [7] | |

| 1M HCl | 210 minutes | 70°C | ~85% | [5] | |

| Basic Hydrolysis | 0.1N NaOH | 1 hour | 70°C | 8.82% | [6] |

| 0.1 M NaOH | 3 hours | Room Temperature | Significant degradation | [7] | |

| 1M NaOH | 60 minutes | 70°C | 100% | [5] | |

| Oxidative Degradation | 3% H₂O₂ | 30 minutes | 60°C | 13.82% | [6] |

| 3% H₂O₂ | 7 hours | Room Temperature | Significant degradation | [7] | |

| 6% H₂O₂ | 30 minutes | Room Temperature | >25% | [5] | |

| Thermal Degradation | - | 3 hours | 70°C | Not significant | [6] |

| Photolytic Degradation | UV chamber | 24 hours | - | Not significant | [6] |

Experimental Protocol: Oxidative Degradation Leading to N-Oxide Formation

This section provides a detailed methodology for the forced oxidative degradation of Vildagliptin, a key process in the formation of the N-oxide derivative.

Objective: To induce oxidative degradation of Vildagliptin to generate and identify the N-oxide degradation product.

Materials:

-

Vildagliptin pure drug substance

-

Hydrogen peroxide (H₂O₂), 3% and 6% solutions

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (if necessary)

-

Volumetric flasks

-

Pipettes

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Stress Application:

-

To the Vildagliptin solution, add 2.0 mL of 3% hydrogen peroxide solution.[7] For more extensive degradation, a 6% H₂O₂ solution can be used.[5]

-

The solution is then typically kept at room temperature or slightly elevated temperatures (e.g., 60°C) for a specified duration.[6][7] The reaction time can range from 30 minutes to several hours.[5][6][7]

-

-

Neutralization (if required):

-

After the specified stress period, the reaction may be stopped. If necessary for analytical purposes, the solution can be neutralized.

-

-

Sample Analysis:

-

The stressed sample is then diluted with a suitable diluent (e.g., a mixture of mobile phase) to a final concentration appropriate for HPLC analysis.

-

Inject the sample into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The N-oxide derivative can be identified by its mass-to-charge ratio (m/z) using an LC-MS system. The molecular formula of this compound is C₁₇H₂₅N₃O₃, with a molecular weight of 319.4 g/mol .[8]

-

Workflow for Oxidative Forced Degradation of Vildagliptin

References

- 1. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. tandfonline.com [tandfonline.com]

- 8. cleanchemlab.com [cleanchemlab.com]

Toxicological Assessment of Vildagliptin N-oxide: A Framework for Evaluation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the toxicological assessment of Vildagliptin N-oxide. It is important to note that as of the date of this publication, publicly available toxicological data specifically for this compound is limited. Therefore, this guide synthesizes information on the parent compound, vildagliptin, regulatory guidelines for drug metabolite safety testing, and standard toxicological methodologies to propose a robust evaluation strategy.

Introduction

Vildagliptin is an oral hypoglycemic agent and a potent, selective inhibitor of dipeptidyl peptidase-4 (DPP-4), widely used in the management of type 2 diabetes mellitus. During its metabolism and potential degradation, various related substances, including this compound, may be formed. The safety assessment of such impurities and metabolites is a critical component of the overall nonclinical safety evaluation of a drug product. This technical guide outlines a systematic approach to the toxicological assessment of this compound, addressing the absence of direct data by leveraging established principles of toxicology and regulatory expectations.

This compound is a known impurity and potential metabolite of vildagliptin.[1][2][3] Its chemical structure is provided in Figure 1. While the toxicological profile of the parent drug, vildagliptin, is well-established, specific data on the N-oxide is scarce. A Material Safety Data Sheet for this compound indicates "No data available" for hazard statements and classifies it as a "Pharmaceutical related compound of unknown potency."[4]

Figure 1: Chemical Information for this compound

| Parameter | Value |

| IUPAC Name | (2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r, 3R, 5R, 7S)-3-hydroxyadamantan-1-yl)oxidoazane |

| Molecular Formula | C17H25N3O3 |

| Molecular Weight | 319.4 g/mol |

| CAS Number | Not Available |

Data sourced from multiple chemical suppliers.[1][2][3]

Regulatory Framework for Metabolite Safety Testing

The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the safety testing of drug metabolites, often referred to as "Metabolite in Safety Testing" (MIST).[5][6] These guidelines are crucial for determining whether a specific toxicological assessment of this compound is warranted.

The core principle of MIST is to evaluate metabolites that are either unique to humans or are present at disproportionately higher concentrations in humans compared to the animal species used in nonclinical safety studies.[5] A key threshold is when a metabolite accounts for more than 10% of the total drug-related material in circulation at steady state. If this compound is found to exceed this threshold in humans and its exposure is not adequately covered in preclinical toxicology species, then dedicated safety studies for the N-oxide would be required.

Toxicological Profile of Vildagliptin (Parent Drug)

The safety profile of vildagliptin has been extensively evaluated in a wide range of nonclinical and clinical studies.[7]

Table 1: Summary of Vildagliptin Toxicology

| Toxicological Endpoint | Summary of Findings |

| Acute Toxicity | Low acute toxicity. Oral TDLO in rats is reported as 0.3 ml/kg.[8] |

| Repeat-Dose Toxicity | Generally well-tolerated in mice, rats, and dogs. The gastrointestinal tract was identified as a target organ in dogs at high doses.[9] |

| Genotoxicity | Vildagliptin was not found to be genotoxic in a standard battery of in vitro and in vivo assays.[7][10] |

| Carcinogenicity | A 2-year carcinogenicity study in rats showed no increase in overall tumor incidence at exposures approximately 200 times that of humans.[7] A slight increase in mammary adenocarcinomas was observed in mice at very high doses.[7] |

| Reproductive Toxicity | No evidence of teratogenicity. |

| Safety Pharmacology | No adverse effects on central nervous system and cardiovascular function were observed in dedicated studies.[9] |

Studies on other impurities of vildagliptin, such as vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide, have shown them to be non-mutagenic and non-clastogenic in vitro.[10][11]

Proposed Experimental Protocols for this compound

Should dedicated toxicological studies for this compound be deemed necessary, the following standard protocols, based on regulatory guidelines, would be appropriate.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential.

Table 2: Proposed Genotoxicity Testing Protocol

| Assay | Experimental System | Metabolic Activation | Concentrations | Endpoint |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) | With and without rat liver S9 fraction | At least 5 concentrations, up to 5000 µ g/plate or precipitate | Revertant colonies |

| In Vitro Mammalian Chromosomal Aberration Test | Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells | With and without rat liver S9 fraction | At least 3 concentrations, typically up to a cytotoxic level | Structural and numerical chromosomal aberrations |

| In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) | L5178Y mouse lymphoma cells (TK locus) | With and without rat liver S9 fraction | At least 4 concentrations | Mutant frequency |

| In Vivo Micronucleus Test (if in vitro tests are positive) | Rodent (mouse or rat) bone marrow or peripheral blood | N/A | At least 3 dose levels, up to the maximum tolerated dose | Frequency of micronucleated polychromatic erythrocytes |

In Vitro Cytotoxicity

Initial assessment of cytotoxicity provides a dose range for subsequent in vitro assays.

Table 3: Proposed In Vitro Cytotoxicity Protocol

| Assay | Cell Line | Exposure Duration | Concentrations | Endpoint |

| Neutral Red Uptake Assay | Murine fibroblast cell line (e.g., 3T3) | 24 hours | Broad range (e.g., 0.1 to 1000 µM) | Cell viability (lysosomal integrity) |

| MTT Reduction Assay | Human hepatoma cell line (e.g., HepG2) | 24 hours | Broad range (e.g., 0.1 to 1000 µM) | Cell viability (mitochondrial activity) |

A study on other vildagliptin impurities found cytotoxicity for one impurity (V2) in 3T3 cells.[12]

Repeat-Dose Toxicity

If significant concerns arise from genotoxicity or in vitro cytotoxicity studies, or if the metabolite is present at high levels in humans, repeat-dose toxicity studies in a relevant animal species would be necessary. The duration of these studies would depend on the intended duration of clinical use of the parent drug.[6]

Potential Signaling Pathways of Interest

The pharmacological and potential toxicological effects of a compound are often mediated through specific signaling pathways. While the pathways for this compound are unknown, investigations could start with those known to be modulated by the parent drug, vildagliptin.

Forced degradation studies have shown that vildagliptin degrades under oxidative conditions, which could potentially lead to the formation of this compound.[13][14][15] Therefore, pathways related to oxidative stress are of high interest.

Conclusion

The toxicological assessment of this compound is currently hampered by a lack of specific data. However, a clear path forward can be established based on international regulatory guidelines for drug metabolite safety testing. The initial and most critical step is to determine the in vivo plasma concentrations of this compound in humans relative to the parent drug. If these concentrations are significant, the experimental protocols and workflow outlined in this guide provide a robust framework for a thorough toxicological evaluation. The well-characterized safety profile of the parent drug, vildagliptin, serves as a valuable benchmark for these potential future studies. Researchers and drug development professionals should prioritize the generation of exposure data to make an informed decision on the necessity of a full toxicological workup for this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. tandfonline.com [tandfonline.com]

- 6. fda.gov [fda.gov]

- 7. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. tga.gov.au [tga.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. In silico and in vitro evaluation of the potential genotoxic impurities of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro toxic evaluation of two gliptins and their main impurities of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

In Silico Toxicity Prediction of Vildagliptin N-oxide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico toxicological assessment of Vildagliptin N-oxide, a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. As regulatory bodies increasingly accept computational data for the safety assessment of drug impurities and metabolites, robust in silico evaluation becomes a critical step in drug development.[1][2] This document outlines the methodologies for predicting various toxicological endpoints, presents a hypothetical toxicity profile based on the structure of this compound, and discusses the interpretation of these findings within a regulatory context. The target audience for this guide includes researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[3] Its metabolism can lead to the formation of various metabolites, including this compound. The safety of such metabolites is a key consideration in the overall risk assessment of the parent drug. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict potential toxicities of new chemical entities, including metabolites, before extensive in vitro or in vivo testing is undertaken.[4][5]

This guide will focus on a structured, multi-endpoint in silico toxicity prediction for this compound, leveraging methodologies that are widely accepted by regulatory agencies.

Molecular Structure of this compound

A crucial input for any in silico toxicity prediction is the chemical structure of the molecule of interest. The Simplified Molecular Input Line Entry System (SMILES) representation for this compound is:

C1C--INVALID-LINK--CC(C4)(C3)O)[O-]">C@HC#N [6]

This structure, particularly the N-oxide functional group, forms the basis for the subsequent toxicity predictions.

In Silico Toxicity Prediction: Methodologies and Protocols

A comprehensive in silico toxicity assessment typically involves the use of multiple computational models to predict a range of toxicological endpoints. For regulatory submissions, such as those guided by the ICH M7 guideline for mutagenic impurities, a combination of two complementary methodologies—one expert rule-based and one statistical-based—is often required.[1][7][8]

Genotoxicity/Mutagenicity Prediction

-

Experimental Protocol:

-

Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) that are known to be associated with mutagenicity.[9][10] The chemical structure of this compound would be processed to identify any such alerts. The system provides a prediction (e.g., positive, negative, equivocal) and the reasoning behind it, including relevant literature examples.[9]

-

Statistical-Based Systems (e.g., Sarah Nexus): These systems use statistical models trained on large datasets of mutagenicity data (e.g., from Ames tests) to predict the probability of a compound being mutagenic.[1] They provide a quantitative measure of confidence in the prediction.

-

Carcinogenicity Prediction

-

Experimental Protocol:

-

Quantitative Structure-Activity Relationship (QSAR) Models (e.g., TOPKAT): These models use statistical correlations between chemical structures and carcinogenicity data from rodent bioassays to make predictions.[11] They can provide both qualitative (carcinogen/non-carcinogen) and quantitative (e.g., tumorigenic dose) estimates.

-

Structural Alerts: Similar to genotoxicity prediction, expert systems can identify structural fragments associated with carcinogenicity.

-

Hepatotoxicity Prediction

-

Experimental Protocol:

-

Knowledge-Based Systems: In silico tools can screen for structural alerts associated with drug-induced liver injury (DILI).[12] These alerts are based on known mechanisms of hepatotoxicity, such as the formation of reactive metabolites.

-

Machine Learning Models: An increasing number of machine learning models are being trained on large datasets of compounds with known hepatotoxicity profiles to predict the likelihood of a new compound causing liver injury.[13]

-

Cardiotoxicity Prediction

-

Experimental Protocol:

-

hERG Channel Inhibition Models: A key concern for cardiotoxicity is the blockade of the hERG potassium channel, which can lead to QT prolongation and arrhythmias. In silico models can predict the potential of a compound to bind to and inhibit the hERG channel based on its physicochemical properties and structural features.[14]

-

Multi-parameter Models: More advanced models consider interactions with multiple cardiac ion channels to provide a more comprehensive assessment of pro-arrhythmic risk.[15][16]

-

Other Toxicological Endpoints

-

Experimental Protocol:

-

A variety of other toxicological endpoints can be assessed in silico, including skin sensitization, teratogenicity, and reproductive toxicity, using tools like Derek Nexus.[7] These predictions are also based on the identification of relevant structural alerts.

-

Hypothetical In Silico Toxicity Profile of this compound

The following tables summarize a hypothetical in silico toxicity prediction for this compound. These results are not based on actual experimental data but are illustrative of what a typical in silico assessment might reveal, based on the molecule's structure.

Table 1: Predicted Genotoxicity and Carcinogenicity

| Endpoint | Prediction Model(s) | Result | Confidence/Likelihood | Rationale/Structural Alert |

| Mutagenicity (Ames) | Derek Nexus (Expert Rule-Based) | Negative | High | No structural alerts for mutagenicity identified. |

| Sarah Nexus (Statistical-Based) | Negative | High | The model predicts a low probability of mutagenicity. | |

| Carcinogenicity | TOPKAT (QSAR) | Negative | Moderate | The model does not predict carcinogenic potential based on rodent bioassay data for similar structures. |

Table 2: Predicted Organ System Toxicities

| Endpoint | Prediction Model(s) | Result | Confidence/Likelihood | Rationale/Structural Alert |

| Hepatotoxicity | Derek Nexus | Negative | Moderate | No structural alerts for hepatotoxicity identified. |

| Cardiotoxicity (hERG Inhibition) | In silico hERG models | Low Risk | High | The molecule does not possess the typical features of a hERG inhibitor. |

| Skin Sensitization | Derek Nexus | Equivocal | Low | A potential, though weak, alert for skin sensitization may be triggered by the N-oxide moiety, warranting further investigation. |

Visualization of Workflows and Pathways

In Silico Toxicity Assessment Workflow

Caption: Workflow for in silico toxicity prediction.

Hypothetical Signaling Pathway: N-oxide Mediated Oxidative Stress

While this compound is predicted to have a low toxicity profile, N-oxide compounds, in general, can be associated with oxidative stress. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical oxidative stress pathway.

Discussion and Conclusion

The in silico analysis of this compound, as presented in this hypothetical case study, suggests a low likelihood of significant toxicological concerns. The predictions for mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity are largely negative. A minor, low-confidence alert for skin sensitization may warrant further evaluation if dermal exposure is anticipated.

It is crucial to emphasize that in silico predictions are not a substitute for experimental testing but rather a valuable tool for prioritizing compounds and guiding further studies.[4] Any positive or equivocal findings from in silico assessments should be followed up with appropriate in vitro and, if necessary, in vivo assays to confirm or refute the predicted toxicity. The methodologies and workflows described in this guide provide a robust framework for the initial safety assessment of drug metabolites like this compound, aligning with modern, tiered approaches to toxicology that emphasize the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[10]

References

- 1. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C17H25N3O3 | CID 145708663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. syngeneintl.com [syngeneintl.com]

- 8. In silico prediction of toxicity - TKTsweden [tktsweden.com]

- 9. optibrium.com [optibrium.com]

- 10. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Identification of Vildagliptin Metabolites and Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. Understanding the metabolic fate and degradation profile of vildagliptin is crucial for a comprehensive assessment of its efficacy and safety. While direct evidence for a metabolite specifically named "Vildagliptin N-oxide" is not prominent in publicly available scientific literature, extensive research has been conducted on its metabolism and degradation pathways, revealing several key products. This technical guide provides an in-depth overview of the discovery and initial identification of the major metabolites and degradation products of vildagliptin, with a focus on the methodologies employed for their characterization.

Introduction

Vildagliptin's therapeutic action lies in its ability to inhibit the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The biotransformation and chemical stability of vildagliptin are critical aspects of its pharmacological profile. This document outlines the key findings from metabolism and forced degradation studies, which have led to the identification and characterization of its principal metabolites and degradation products.

Metabolic Pathways of Vildagliptin

Studies in humans have shown that vildagliptin is extensively metabolized through several pathways before excretion. The primary routes of metabolism do not involve cytochrome P450 (P450) enzymes to a significant extent, which reduces the likelihood of drug-drug interactions.[1]

The major circulating components in human plasma are unchanged vildagliptin and a carboxylic acid metabolite, M20.7.[1] Other minor metabolites have also been identified, resulting from hydrolysis, glucuronidation, and oxidation.

Identified Metabolites

A study on the absorption, metabolism, and excretion of [14C]vildagliptin in healthy male subjects identified the following key metabolites[1]:

| Metabolite ID | Formation Pathway | Percentage of Total Plasma Radioactivity (AUC) |

| Vildagliptin | Unchanged Drug | 25.7% |

| M20.7 | Cyano group hydrolysis | 55% |

| M15.3 | Amide bond hydrolysis | Minor |

| M20.2 | Glucuronidation | Minor |

| M20.9 & M21.6 | Oxidation on the pyrrolidine moiety | Minor |

Metabolic Pathway Diagram

Forced Degradation Studies and Identification of Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, providing insights into the drug's intrinsic stability. Vildagliptin has been subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Identified Degradation Products

A study investigating the forced degradation of vildagliptin identified several degradation products, particularly under oxidative stress, which are of interest in the context of potential N-oxidation.[2][3]

| Stress Condition | Relative Retention Time (RRT) | Proposed Structure | m/z ([M+H]+) |

| Oxidative (3% H2O2) | 0.38 | N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate | 241.0 |

| Oxidative (3% H2O2) | 0.8 | (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol | 183.1 |

| Basic | 0.4 | (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline | 322.6 |

| Basic | 0.6 | 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide | 321.1 |

| Basic | 1.2 | 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide | 337.2 |

| Acidic | 1.3 | 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 304 |

Notably, the degradant identified as N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate contains a hydroxylamine functional group, which can be considered a form of N-oxide. This suggests that the nitrogen atom in the glycinate portion of the molecule is susceptible to oxidation under stress conditions.

Oxidative Degradation Pathway Diagram

Experimental Protocols

The following sections detail the methodologies used in the key studies that led to the identification of vildagliptin metabolites and degradation products.

Human Metabolism Study ([14C]Vildagliptin)

-

Study Design: A single oral 100-mg dose of [14C]vildagliptin was administered to four healthy male subjects.[1]

-

Sample Collection: Serial blood, and complete urine and feces were collected for 168 hours post-dose.[1]

-

Analytical Method:

-